3,5-Diiodoaniline

Catalog No.
S730944
CAS No.
35122-96-4
M.F
C6H5I2N
M. Wt
344.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diiodoaniline

CAS Number

35122-96-4

Product Name

3,5-Diiodoaniline

IUPAC Name

3,5-diiodoaniline

Molecular Formula

C6H5I2N

Molecular Weight

344.92 g/mol

InChI

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2

InChI Key

CHLBMXJABUVAJX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1I)I)N

Synonyms

3,5-diiodo-Benzenamine

Canonical SMILES

C1=C(C=C(C=C1I)I)N

Synthesis of 1,3-diene carbonyls

Fabrication of Functionalized Silica Nanoparticles

Synthesis of 3,5-Disubstituted Isoxazoles

Cancer Treatment

3,5-Diiodoaniline is an organic compound with the molecular formula C₆H₅I₂N. It consists of an aniline structure where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is notable for its unique properties imparted by the iodine substituents, which enhance its reactivity and biological activity. The compound appears as a solid and is primarily used in chemical synthesis and research applications.

Due to the presence of both amino and iodine functional groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: The iodine substituents can facilitate further electrophilic substitutions on the aromatic ring, enabling the synthesis of more complex compounds.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives.
  • Formation of Triiodobenzene: It serves as a precursor in the synthesis of triiodobenzene through additional iodination processes .

Several methods exist for synthesizing 3,5-diiodoaniline:

  • Direct Iodination: Aniline can be treated with iodine or iodinating agents under controlled conditions to introduce iodine at the 3 and 5 positions of the aromatic ring. This method often requires careful temperature control to avoid over-iodination .
  • Substitution Reactions: Starting from other anilines or related compounds, iodination can be achieved through substitution reactions involving iodine-containing reagents .
  • Reduction of Dinitroaniline: A more complex route involves starting from dinitroaniline derivatives, where selective reduction and subsequent iodination lead to the formation of 3,5-diiodoaniline .

3,5-Diiodoaniline finds applications in various fields:

  • Chemical Synthesis: It is utilized as a building block in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
  • Pharmaceutical Research: Due to its biological properties, it is investigated for potential therapeutic applications related to thyroid function and other metabolic processes.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics .

3,5-Diiodoaniline shares structural similarities with several other halogenated anilines and compounds containing iodine substitutions. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DiiodoanilineC₆H₄I₂NIodine substitutions at different positions (2 and 4)
3-IodoanilineC₆H₈INContains only one iodine atom at position 3
3,5-Diiodo-L-tyrosineC₉H₉I₂NO₃A diiodotyrosine derivative with additional hydroxyl group
2,6-DiiodoanilineC₆H₄I₂NIodine substitutions at positions 2 and 6

Uniqueness of 3,5-Diiodoaniline

The uniqueness of 3,5-diiodoaniline lies in its specific pattern of iodine substitution which influences both its chemical reactivity and biological activity. The positioning of iodine atoms at the 3 and 5 positions allows for distinct electrophilic substitution patterns compared to other diiodo derivatives. Furthermore, its potential role in thyroid hormone metabolism distinguishes it from simpler halogenated anilines.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,5-DIIODOANILINE

Dates

Last modified: 08-15-2023

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